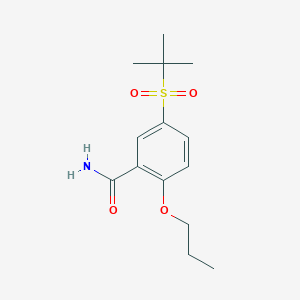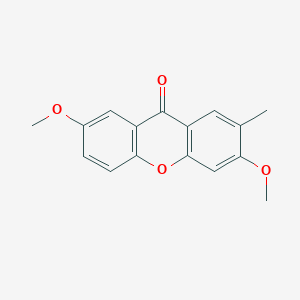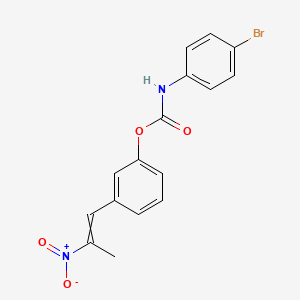
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a boron atom bonded to a nitrogen atom, which is further connected to a 4-methoxyphenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine typically involves the reaction of 4-methoxyaniline with trimethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of the Intermediate: 4-Methoxyaniline is reacted with trimethylborane in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures.
Purification: The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and distillation, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions often require catalysts or specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of boron-based drugs for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biomolecules, such as enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)piperazine: A compound with a similar 4-methoxyphenyl group but different core structure.
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: Another compound with a 4-methoxyphenyl group, used in cancer research.
Uniqueness
N-(4-Methoxyphenyl)-N,1,1-trimethylboranamine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and potential applications. Unlike other similar compounds, it can participate in boron-specific reactions, making it valuable in fields like organic synthesis and materials science.
Properties
CAS No. |
61373-32-8 |
|---|---|
Molecular Formula |
C10H16BNO |
Molecular Weight |
177.05 g/mol |
IUPAC Name |
N-dimethylboranyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H16BNO/c1-11(2)12(3)9-5-7-10(13-4)8-6-9/h5-8H,1-4H3 |
InChI Key |
SXNJXLWZFJQZIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)

![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)



![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)




